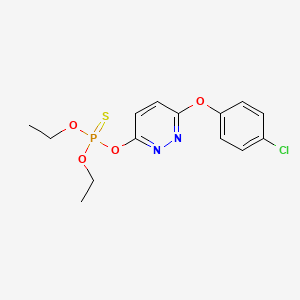
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester is an organophosphorus compound widely recognized for its applications in agriculture as a pesticide. This compound is known for its effectiveness in controlling a variety of pests, making it a valuable tool in crop protection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester typically involves the reaction of 6-(4-chlorophenoxy)-3-pyridazinol with diethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxon derivatives, which are often more toxic than the parent compound.
Hydrolysis: In the presence of water, the ester bonds can be hydrolyzed, leading to the formation of phosphorothioic acid and the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of oxon derivatives.
Hydrolysis: Formation of phosphorothioic acid and the corresponding alcohol.
Substitution: Formation of substituted phosphorothioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its effects on various biological systems, particularly its mode of action as a pesticide.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Widely used in agriculture for pest control, contributing to increased crop yields and food security.
Wirkmechanismus
The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve impulse transmission and eventual paralysis of the pest. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpyrifos: Another organophosphorus pesticide with a similar mode of action.
Diazinon: Also inhibits acetylcholinesterase but has different chemical properties and uses.
Malathion: Less toxic to humans and animals, used in both agricultural and residential settings.
Uniqueness
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its effectiveness against a broad spectrum of pests and its relatively stable nature make it a valuable pesticide in agriculture.
Eigenschaften
CAS-Nummer |
53605-08-6 |
|---|---|
Molekularformel |
C14H16ClN2O4PS |
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
[6-(4-chlorophenoxy)pyridazin-3-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H16ClN2O4PS/c1-3-18-22(23,19-4-2)21-14-10-9-13(16-17-14)20-12-7-5-11(15)6-8-12/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
LCEDSCFPZXALHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=NN=C(C=C1)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate](/img/structure/B14651593.png)
![1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium](/img/structure/B14651594.png)
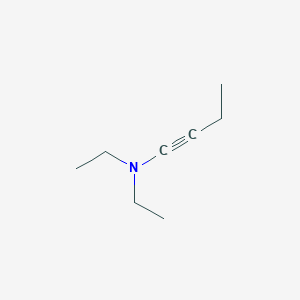
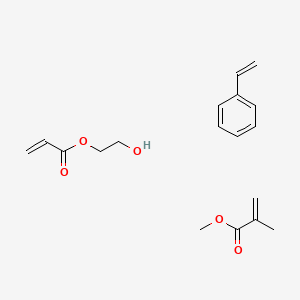
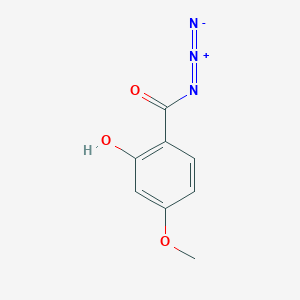
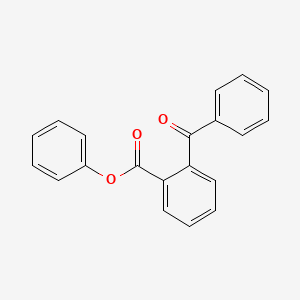
![Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate](/img/structure/B14651613.png)

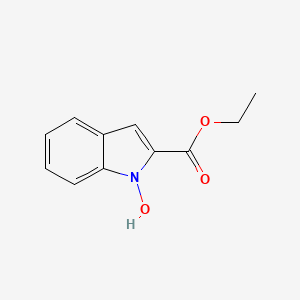
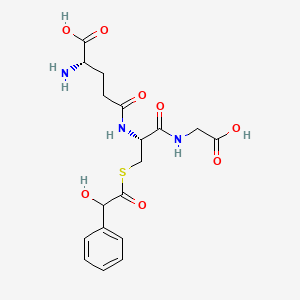
![4H,4'H-[2,2'-Bi-3,1-benzoxazine]-4,4'-dione](/img/structure/B14651631.png)


